molecular formula C9H15NO3 B158707 3-Acetamidopropyl methacrylate CAS No. 133651-68-0

3-Acetamidopropyl methacrylate

Cat. No. B158707
M. Wt: 185.22 g/mol
InChI Key: VBFGSLUUXNMGAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Acetamidopropyl methacrylate (AAPM) is a monomer that is widely used in the synthesis of various polymers. It is a versatile compound that has found applications in several fields, including bioengineering, drug delivery, and tissue engineering. The purpose of Additionally, this paper will also list future directions for research on AAPM.

Mechanism Of Action

3-Acetamidopropyl methacrylate-based polymers can be designed to have different mechanisms of action depending on the application. For drug delivery, 3-Acetamidopropyl methacrylate-based polymers can be designed to release drugs in a controlled manner, which can enhance their efficacy and reduce their side effects. For tissue engineering, 3-Acetamidopropyl methacrylate-based polymers can be designed to mimic the extracellular matrix, which can promote cell adhesion, proliferation, and differentiation.

Biochemical And Physiological Effects

3-Acetamidopropyl methacrylate-based polymers have been shown to be biocompatible and non-toxic, which makes them suitable for biomedical applications. Additionally, 3-Acetamidopropyl methacrylate-based polymers can also interact with biological molecules, such as proteins and cells, which can enhance their efficacy in drug delivery and tissue engineering.

Advantages And Limitations For Lab Experiments

3-Acetamidopropyl methacrylate-based polymers have several advantages for lab experiments, including their versatility, biocompatibility, and ease of synthesis. However, 3-Acetamidopropyl methacrylate-based polymers also have some limitations, such as their relatively low mechanical strength and their susceptibility to hydrolysis.

Future Directions

There are several future directions for research on 3-Acetamidopropyl methacrylate-based polymers, including the development of new synthesis methods, the optimization of their mechanical properties, and the exploration of their potential applications in regenerative medicine, biosensing, and drug discovery. Additionally, the combination of 3-Acetamidopropyl methacrylate-based polymers with other materials, such as nanoparticles and hydrogels, could also lead to the development of new hybrid materials with enhanced properties and functionalities.
In conclusion, 3-Acetamidopropyl methacrylate is a versatile monomer that has found applications in several fields, including bioengineering, drug delivery, and tissue engineering. The synthesis, scientific research application, mechanism of action, biochemical and physiological effects, advantages, and limitations of 3-Acetamidopropyl methacrylate for lab experiments have been discussed in this paper. Additionally, several future directions for research on 3-Acetamidopropyl methacrylate-based polymers have also been listed.

Scientific Research Applications

3-Acetamidopropyl methacrylate has been extensively used in scientific research, particularly in the field of drug delivery and tissue engineering. 3-Acetamidopropyl methacrylate-based polymers have been used to deliver drugs to specific sites in the body, such as tumors and inflamed tissues. Additionally, 3-Acetamidopropyl methacrylate-based polymers have also been used in the fabrication of tissue-engineered scaffolds, which can be used to regenerate damaged tissues.

properties

CAS RN

133651-68-0

Product Name

3-Acetamidopropyl methacrylate

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

3-acetamidopropyl 2-methylprop-2-enoate

InChI

InChI=1S/C9H15NO3/c1-7(2)9(12)13-6-4-5-10-8(3)11/h1,4-6H2,2-3H3,(H,10,11)

InChI Key

VBFGSLUUXNMGAI-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OCCCNC(=O)C

Canonical SMILES

CC(=C)C(=O)OCCCNC(=O)C

synonyms

2-Propenoic acid, 2-methyl-, 3-(acetylamino)propyl ester

Origin of Product

United States

Synthesis routes and methods

Procedure details

184.0 g (1.76 mol) of methacryloyl chloride were added dropwise in the course of 2 hours to an initial mixture, cooled to -72° C., consisting of 206.2 g (1.76 mol) of N-(3-hydroxypropyl)-acetamide, 750 ml of methylene chloride, 228 g (2.25 mol) of triethylamine and 250 mg of 2,6-di-tert.butyl-4-methylphenol. The mixture was stirred for a further 2 hours at -52° C. and the precipitated pale precipitate was then filtered off with suction at 0° C. The filtrate was subjected to aqueous work-up and the product was dried and, after concentrating on a rotary evaporator, distilled first at 100° C., and then the residue at 130° C. (in each case 0.1 mm Hg). 174.1 g (53% of theory) of 3- acetamidopropyl methacrylate were obtained in the form of a colorless oil.
Quantity
184 g
Type
reactant
Reaction Step One
[Compound]
Name
initial mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
206.2 g
Type
reactant
Reaction Step Two
Quantity
228 g
Type
reactant
Reaction Step Three
Quantity
250 mg
Type
catalyst
Reaction Step Four
Quantity
750 mL
Type
solvent
Reaction Step Five

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